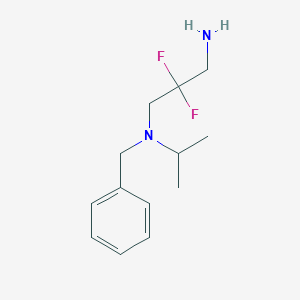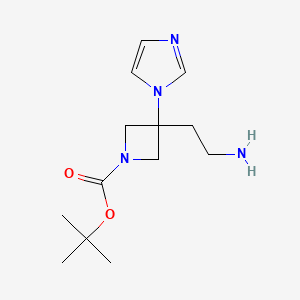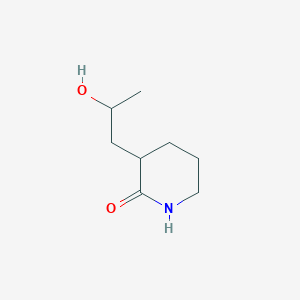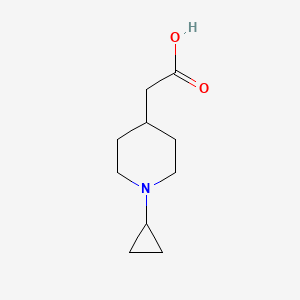
(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine is a chemical compound with the molecular formula C13H20F2N2 This compound is characterized by the presence of an amino group, two fluorine atoms, a benzyl group, and a propan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine typically involves multi-step organic reactions. One common method involves the reaction of 3-amino-2,2-difluoropropanol with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the benzylated intermediate, which is then reacted with isopropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl and propan-2-yl groups can enhance its lipophilicity, facilitating its passage through cell membranes. The fluorine atoms can influence the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
(3-Amino-2,2-difluoropropyl)(phenyl)(propan-2-yl)amine: Similar structure but with a phenyl group instead of a benzyl group.
(3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine is unique due to the presence of both benzyl and propan-2-yl groups, which can enhance its chemical reactivity and potential biological activity. The combination of these groups with the difluoropropyl moiety makes it a versatile compound for various applications.
特性
分子式 |
C13H20F2N2 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC名 |
N'-benzyl-2,2-difluoro-N'-propan-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C13H20F2N2/c1-11(2)17(10-13(14,15)9-16)8-12-6-4-3-5-7-12/h3-7,11H,8-10,16H2,1-2H3 |
InChIキー |
KUHQDOZLHTVGCP-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC1=CC=CC=C1)CC(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13160984.png)
![5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13160987.png)

![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13161012.png)


![({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene](/img/structure/B13161023.png)



![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13161047.png)


